molecular formula C5H4ClN3O2S2 B044380 6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE CAS No. 112582-89-5

6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE

Cat. No.: B044380
CAS No.: 112582-89-5
M. Wt: 237.7 g/mol
InChI Key: ZVRHRYRTZTWAHL-UHFFFAOYSA-N
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Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRHRYRTZTWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381570
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112582-89-5
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (1 mol equiv.) 6-Chloro-imidazo[2,1-b]thiazole-5-sulfonyl chloride was dissolved in 20 mL acetonitrile and cooled to 0° C. Dropwise, 3.7 mL (3 mol equiv.) ammoniumhydroxide was added and the reaction mixture was stirred at room temperature for 10 min, during which a white precipitate was formed. Volatiles were removed under reduced pressure, and the solid residue was washed with water and dried in vacuo affording 1.62 g (88%) 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide. 1H NMR (400 MHz, DMSO-d6) δ 7.62 (d, J=4.6 1H), 7.98 (d, J=4.6 Hz, 1H), 8.00 (br.s., 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Reactant of Route 2
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Reactant of Route 3
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Reactant of Route 4
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Reactant of Route 5
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Reactant of Route 6
6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE

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